molecular formula C15H24O B3047985 1,3-Di-tert-butyl-2-methoxybenzene CAS No. 1516-95-6

1,3-Di-tert-butyl-2-methoxybenzene

Cat. No.: B3047985
CAS No.: 1516-95-6
M. Wt: 220.35 g/mol
InChI Key: OGIJRUWUWSZKAV-UHFFFAOYSA-N
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Description

1,3-Di-tert-butyl-2-methoxybenzene (CAS 1516-95-6) is an aromatic compound of high interest in advanced organic synthesis and materials science research. This compound, with a molecular formula of C15H24O and a molecular weight of 220.35 g/mol, is characterized by its two sterically hindering tert-butyl groups adjacent to a methoxy substituent . Its primary research value lies in its role as a key synthetic intermediate. It is particularly valuable in the synthesis of mono-terminated di-tert-butyl-substituted oligo(phenylene ethynylene)s (OPEs) . These OPEs are rigid, rod-like oligomers investigated for the fabrication of next-generation organic electronic and optoelectronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells . The tert-butyl groups are essential for enhancing the solubility of these often-insoluble conjugated systems, which is a critical factor for their processability and application in device manufacturing . The methoxy group, a strong ortho-para director, and the bulky tert-butyl groups work in concert to guide electrophilic substitution reactions to specific positions on the benzene ring, making this molecule a versatile and predictable building block for constructing more complex, architecturally defined organic semiconductors . Specifications & Handling: This product is supplied with a purity of 99% . It is a liquid at room temperature with a boiling point of 124°C at 9 mmHg . The compound should be stored sealed in a dry environment at ambient temperatures . Safety Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is classified with the signal word "Warning" and may be harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-ditert-butyl-2-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-14(2,3)11-9-8-10-12(13(11)16-7)15(4,5)6/h8-10H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIJRUWUWSZKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510085
Record name 1,3-Di-tert-butyl-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1516-95-6
Record name 1,3-Di-tert-butyl-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,3 Di Tert Butyl 2 Methoxybenzene and Analogous Systems

Direct Aromatic Functionalization Approaches

Direct functionalization of an aromatic ring is a primary strategy for introducing alkyl groups. Electrophilic aromatic substitution, particularly Friedel-Crafts alkylation, is a cornerstone of this approach.

Electrophilic Alkylation Strategies for Ortho-Substitution

The introduction of alkyl groups onto an aromatic ring can be achieved through electrophilic aromatic substitution, where a carbocation is attacked by the π-electron system of the aromatic ring. libretexts.org

The Friedel-Crafts alkylation reaction is a fundamental method for forming carbon-carbon bonds on aromatic rings. masterorganicchemistry.com When an alkyl halide is treated with a Lewis acid, such as aluminum chloride (AlCl₃), a carbocation electrophile is generated. masterorganicchemistry.com This electrophile is then attacked by the electron-rich aromatic ring. masterorganicchemistry.com In the case of methoxybenzene (anisole), the methoxy (B1213986) group is an activating, ortho, para-director. umkc.edu The reaction with a tert-butylating agent like tert-butyl chloride in the presence of a Lewis acid catalyst introduces the bulky tert-butyl group onto the benzene (B151609) ring. umkc.edumasterorganicchemistry.com

The general mechanism involves three main steps:

Formation of the electrophile: The Lewis acid activates the alkyl halide to form a carbocation. libretexts.org

Nucleophilic attack: The π-electrons of the aromatic ring attack the carbocation, forming a resonance-stabilized intermediate known as an arenium ion. libretexts.org

Rearomatization: A proton is lost from the ring, restoring aromaticity and yielding the alkylated product. umkc.edu

A significant challenge in Friedel-Crafts alkylation is controlling regioselectivity and preventing polyalkylation. libretexts.orglibretexts.org The methoxy group in anisole (B1667542) directs incoming electrophiles to the ortho and para positions. umkc.edu However, the para position is generally favored due to steric hindrance at the ortho positions, which are adjacent to the methoxy group. masterorganicchemistry.com This steric effect is amplified when using a bulky alkylating agent like the tert-butyl group, leading to a higher proportion of the para-substituted product. masterorganicchemistry.com

Polyalkylation is another common issue, as the introduction of an electron-donating alkyl group makes the product more reactive than the starting material, encouraging further substitution. libretexts.orglibretexts.org However, in the synthesis of 1,3-Di-tert-butyl-2-methoxybenzene, the steric bulk of the two tert-butyl groups flanking the methoxy group effectively prevents further alkylation.

Table 1: Factors Influencing Friedel-Crafts Alkylation
FactorInfluence on ReactionExample/Note
CatalystA Lewis acid is required to generate the carbocation electrophile. umkc.eduAlCl₃, FeCl₃ are common catalysts. masterorganicchemistry.com
Substituent on RingActivating groups (like -OCH₃) direct to ortho and para positions. umkc.edu Deactivating groups hinder the reaction. libretexts.orgAnisole is more reactive than benzene.
Steric HindranceBulky groups favor para-substitution over ortho-substitution. masterorganicchemistry.comThe use of t-butyl groups leads to almost exclusive para products. masterorganicchemistry.com
PolyalkylationThe alkylated product is often more reactive than the starting material, leading to multiple substitutions. libretexts.orgCan be a significant side reaction unless sterically hindered.

Application of Reversible Blocking Groups for Selective Ortho-Substitution

To overcome the preference for para-substitution and achieve selective ortho-substitution, a common strategy involves the use of reversible blocking groups. pearson.com This technique involves temporarily blocking the more reactive para position, forcing subsequent substitution to occur at the ortho position. youtube.com The blocking group is then removed in a later step. youtube.com

The sulfonyl group (-SO₃H) is a frequently used blocking group in electrophilic aromatic substitution. masterorganicchemistry.comfiveable.me It can be introduced onto the aromatic ring, typically at the para position, through sulfonation with sulfuric acid or sulfur trioxide. fiveable.me The bulky sulfonyl group then directs subsequent electrophilic attack to the ortho positions. youtube.comyoutube.com

The key advantage of the sulfonyl group is its reversibility; it can be removed by treatment with dilute strong acid and heat, restoring the hydrogen atom at the para position. masterorganicchemistry.comyoutube.com This strategy allows for the synthesis of ortho-substituted products that are otherwise difficult to obtain. youtube.com

The general process is as follows:

Sulfonation: The para position is blocked by introducing a sulfonic acid group. youtube.com

Electrophilic Aromatic Substitution: The desired substituent is introduced at the now-favored ortho position. youtube.com

Desulfonation: The sulfonic acid group is removed to yield the final ortho-substituted product. youtube.com

The tert-butyl group itself can be used as a reversible blocking group. masterorganicchemistry.com It is introduced via Friedel-Crafts alkylation, and due to its size, it strongly favors the para position. masterorganicchemistry.com With the para position occupied, a second electrophilic substitution can be directed to the ortho position. masterorganicchemistry.com

The removal of the tert-butyl group, or de-tert-butylation, can be achieved by heating with a Lewis acid like AlCl₃, often in the presence of a scavenger like benzene or toluene (B28343) to trap the resulting tert-butyl cation. masterorganicchemistry.com While effective, these conditions can be harsh. masterorganicchemistry.com The tert-butyl group has found utility as a protecting group in various synthetic contexts, including peptide and carbohydrate synthesis, where it can also improve solubility. acs.orgnih.govacs.orgwikipedia.org

Table 2: Comparison of Reversible Blocking Groups for Ortho-Substitution
Blocking GroupInstallation MethodRemoval MethodAdvantagesDisadvantages
Sulfonyl (-SO₃H)Sulfonation with SO₃ and strong acid. masterorganicchemistry.comTreatment with strong acid and heat. masterorganicchemistry.comEffective in directing ortho-substitution. youtube.comRequires acidic conditions for installation and removal.
tert-ButylFriedel-Crafts alkylation with t-BuCl/AlCl₃ or 2-methylpropene/acid. masterorganicchemistry.comHeating with excess AlCl₃ and a scavenger like benzene. masterorganicchemistry.comEffectively blocks the para position due to its bulk. masterorganicchemistry.comRemoval conditions can be harsh and may affect other functional groups. masterorganicchemistry.com

Directed Metalation for Aromatic Functionalization

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy relies on the use of a directing metalation group (DMG), which coordinates to an organometallic base and directs deprotonation to the adjacent ortho position. The methoxy group of anisole and its derivatives is a classic example of a DMG, facilitating the synthesis of a variety of substituted aromatic compounds.

Ortho-Directed Lithiation and Zincation of Anisole Derivatives

The directed ortho-lithiation of anisole was a seminal discovery that demonstrated the utility of the methoxy group as a DMG. The reaction is typically carried out using an alkyllithium reagent, such as n-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance the reactivity of the organolithium species. This process generates an ortho-lithiated intermediate that can be trapped with various electrophiles to introduce a wide range of functional groups.

More recently, the concept of alkali-metal-mediated zincation (AMMZ) has emerged as a complementary method for the ortho-functionalization of anisole. nih.gov This technique employs a bimetallic reagent, such as a lithium zincate, to effect a zinc-hydrogen exchange. For instance, the treatment of anisole with a lithium dialkyl-TMP-zincate reagent leads to the formation of a mono-ortho-zincated complex. nih.gov This approach offers an alternative to lithiation, with the resulting organozinc species often exhibiting different reactivity and selectivity profiles.

A notable feature of the AMMZ of anisole is the ability to achieve sequential functionalization. By adjusting the stoichiometry and reaction time, a bis-ortho-zincated complex can be formed, providing a route to 2,6-disubstituted anisole derivatives. nih.gov The reaction conditions, including the presence or absence of coordinating solvents like tetrahydrofuran (B95107) (THF), can also influence the structure of the resulting organometallic intermediates. nih.gov

Metalation MethodReagent ExampleKey Features
Ortho-Lithiation n-BuLi / TMEDAWell-established, versatile, generates highly reactive organolithium species.
Ortho-Zincation (AMMZ) Lithium dialkyl-TMP-zincateMilder, affords organozinc intermediates, allows for mono- and bis-functionalization. nih.gov
Mechanistic Insights into Alkali-Metal-Mediated Deprotonation

The mechanism of directed ortho-metalation has been a subject of considerable study and debate. The prevailing model for lithiation involves the formation of a pre-coordination complex between the alkyllithium reagent and the directing group. This "complex-induced proximity effect" (CIPE) positions the base for selective deprotonation of the adjacent ortho proton. The role of additives like TMEDA is to break down the aggregation state of the alkyllithium reagent, leading to more reactive monomeric or dimeric species.

However, studies on the alkali-metal-mediated zincation of anisole have provided new perspectives on the deprotonation mechanism. The observation that zincation can proceed efficiently and that the structure of the resulting complexes can be influenced by the solvent environment suggests that a simple CIPE model may not be universally applicable. nih.gov In some cases, the formation of a neutral ligand-metal complex prior to deprotonation has been observed, challenging the necessity of a pre-coordination complex for ortho selectivity. nih.gov These findings indicate that the nature of the metal, the ligands, and the solvent all play crucial roles in determining the precise mechanistic pathway of deprotonation.

Computational studies, such as those employing Density Functional Theory (DFT), have also been instrumental in elucidating the energetics of different proposed pathways for alkali-metal-mediated deprotonation. researchgate.net These theoretical investigations, combined with detailed experimental and spectroscopic data, continue to refine our understanding of these fundamental organometallic transformations. nih.govresearchgate.net

Cross-Coupling Strategies for Aryl Ether Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds, and the synthesis of aryl ethers is no exception. These methods provide a powerful alternative to traditional nucleophilic aromatic substitution and Williamson ether synthesis, often proceeding under milder conditions with broader substrate scope and functional group tolerance.

Palladium-Catalyzed Etherification Reactions

The palladium-catalyzed coupling of aryl halides with alcohols represents a direct and atom-economical approach to aryl ethers. These reactions typically involve the oxidative addition of an aryl halide to a low-valent palladium catalyst, followed by reaction with an alcohol or its corresponding alkoxide, and subsequent reductive elimination to afford the aryl ether product and regenerate the active catalyst.

The direct coupling of aryl halides with methanol (B129727) to form aryl methyl ethers, including sterically hindered examples, has been successfully achieved using palladium catalysis. nih.govmit.edu These reactions can be performed under relatively mild conditions, accommodating a wide variety of aryl and heteroaryl halides. nih.govmit.edu The choice of base is critical, with sodium tert-butoxide being a common and effective choice.

In addition to methanol itself, "methoxide equivalents" can also be employed in these cross-coupling reactions. For instance, methoxy-substituted silanes such as Si(OMe)₄ have been utilized as methanol surrogates in palladium-catalyzed couplings with aryl halides. nih.gov These reagents can offer advantages in terms of handling and reactivity in specific applications.

Coupling PartnerCatalyst System ExampleKey Features
Methanol Pd(OAc)₂ / Bulky Phosphine (B1218219) LigandDirect, atom-economical, broad substrate scope. nih.govmit.edu
Methoxy Silanes Pd CatalystAlternative to methanol, can be advantageous in certain contexts. nih.gov

The success of palladium-catalyzed aryl ether synthesis is heavily reliant on the design of the supporting phosphine ligand. The ligand plays a crucial role in modulating the steric and electronic properties of the palladium center, thereby influencing the rates of oxidative addition, reductive elimination, and catalyst stability.

For the formation of aryl methyl ethers, particularly with challenging substrates like sterically hindered aryl halides, the use of bulky and electron-rich phosphine ligands is often essential. Ligands such as bulky biarylphosphines and ferrocenyldialkylphosphines have demonstrated high efficacy in these transformations. nih.govsigmaaldrich.com The steric bulk of these ligands is thought to promote the reductive elimination step, which is often the rate-limiting step in C-O bond formation.

The development of palladacycle precatalysts has also been a significant advance in this field. nih.govmit.edu These well-defined catalyst precursors can be readily activated under the reaction conditions, providing a high concentration of the active catalytic species and leading to improved reaction efficiency and reproducibility. The combination of a palladacycle precatalyst with a carefully chosen bulky phosphine ligand often provides a highly active and versatile catalytic system for the synthesis of a broad range of methyl aryl ethers. nih.govmit.edu The choice of ligand can also influence the selectivity of the reaction, minimizing side reactions such as hydrodehalogenation of the aryl halide starting material.

Copper-Catalyzed Aryl Ether Synthesis

The synthesis of aryl ethers, particularly those with significant steric hindrance like this compound, is often achieved through copper-catalyzed cross-coupling reactions, commonly known as the Ullmann condensation. This classical method involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst and a base. scielo.org.mx The reaction's efficiency can be influenced by the choice of catalyst, ligand, base, and solvent.

Modern advancements in the Ullmann diaryl ether synthesis have introduced various ligands to accelerate the reaction and allow for milder conditions. researchgate.net For instance, the use of N,N-dimethylglycine as a ligand can facilitate the coupling of both electron-rich and electron-deficient aryl halides with phenols, yielding the corresponding diaryl ethers in good to excellent yields. researchgate.net The reaction mechanism, while complex, generally involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the copper(I) catalyst.

For a sterically demanding substrate like 2,6-di-tert-butylphenol (B90309) (a logical precursor to this compound), the bulky tert-butyl groups flanking the hydroxyl group pose a significant challenge to the approach of the aryl halide and its coordination to the copper center. Therefore, highly effective catalytic systems are required. Research has shown that factors such as the nature of the halide (reactivity order: I > Br > Cl >> F) and the presence of electron-withdrawing groups on the aryl halide can increase reaction rates. scielo.org.mx

The table below summarizes typical conditions and findings for copper-catalyzed aryl ether syntheses, which could be adapted for the synthesis of the target compound.

Aryl HalidePhenolCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
1-Iodo-3-nitrobenzenePhenolCuI / N,N-dimethylglycineCs2CO3Dioxane9096 researchgate.net
Aryl IodidesPhenolsCuI / 1,10-phenanthrolineKF/Al2O3Toluene11080-100 researchgate.net
Aryl BromidesPhenolsCu(I)OTf / PyridineCs2CO3Pyridine110Good researchgate.net
3,4-Dimethylphenylthallium(III) bis-trifluoroacetateThallous 4-nitrophenoxideCuBr-Dioxane9580 scielo.org.mx

This interactive table outlines various conditions for the copper-catalyzed Ullmann condensation.

Transition-Metal-Free Protocols for Aryl Ether Formation

In an effort to develop more sustainable and cost-effective synthetic routes, transition-metal-free protocols for aryl ether formation have gained significant attention. rsc.org A prominent method in this category involves the generation of highly reactive aryne intermediates from aryl halides or triflates. researchgate.netamazonaws.com These reactions are typically initiated by a strong base, which promotes an elimination-addition mechanism.

The synthesis proceeds by deprotonation of an aryl halide at a position ortho to the leaving group, followed by the elimination of the leaving group to form the aryne. This intermediate is then rapidly trapped by a nucleophile, such as an alcohol or phenoxide, to form the aryl ether. A key advantage of this method is its tolerance for various functional groups. researchgate.net

Research has demonstrated the successful synthesis of substituted alkoxybenzenes using this approach. For example, the reaction of 3-bromoanisole (B1666278) with potassium tert-butoxide in the presence of 18-crown-6 (B118740) generates a benzyne (B1209423) intermediate, which can be trapped by an alcohol to yield the corresponding alkoxy-substituted benzene. amazonaws.com This methodology is particularly relevant for creating sterically hindered ethers, as the high reactivity of the aryne intermediate can overcome the steric barriers presented by bulky substituents.

The following table details examples of transition-metal-free aryl ether synthesis via aryne intermediates.

Aryl PrecursorNucleophileBaseAdditiveProductYield (%)Reference
3-Bromoanisoletert-ButanolKOBu-t18-Crown-61-(tert-butoxy)-3-methoxybenzene92 amazonaws.com
3-Iodoanisoletert-ButanolKOBu-t18-Crown-61-(tert-butoxy)-3-methoxybenzene90 amazonaws.com
1-Bromo-3,5-dimethoxybenzenetert-ButanolKOBu-t18-Crown-61,3-Di-tert-butoxy-5-methoxybenzene73 amazonaws.com
3-BromoanisoleEthanolKOBu-t18-Crown-61-Ethoxy-3-methoxybenzene90 amazonaws.com

This interactive table presents data on transition-metal-free synthesis of aryl ethers.

Nucleophilic Aromatic Substitution (SNAr) Routes for Methoxy-Substituted Arenes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for substituting a leaving group on an aromatic ring with a nucleophile. wikipedia.org The canonical SNAr mechanism proceeds via a two-step addition-elimination process, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com For this reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO2) positioned ortho or para to the leaving group. pressbooks.pubbyjus.com

The synthesis of this compound via a traditional SNAr pathway where methoxide (B1231860) acts as the nucleophile is generally not feasible. The starting material, a 1,3-di-tert-butyl-2-halobenzene, is electron-rich due to the inductive effect of the alkyl groups, which destabilizes the negatively charged Meisenheimer intermediate and thus disfavors the reaction. masterorganicchemistry.com

However, the methoxy group itself can, under specific conditions, function as a leaving group in a nucleophilic aromatic substitution reaction. Research has shown that the ortho-methoxy group in unprotected benzoic and naphthoic acids can be displaced by powerful carbon nucleophiles like Grignard or organolithium reagents. researchgate.net This novel substitution is presumed to occur via a pre-coordination of the organometallic reagent with the substrate, followed by an addition/elimination sequence. For instance, 2-methoxybenzoic acid reacts with various organolithium reagents to afford the corresponding 2-alkyl/aryl benzoic acids in excellent yields without the need for a metal catalyst or protection of the carboxylic acid group. researchgate.net This demonstrates that while challenging, the displacement of a methoxy group is possible in highly activated systems or with very strong nucleophiles.

The table below provides examples of the methoxy group acting as a leaving group in nucleophilic aromatic substitution.

SubstrateNucleophileConditionsProductYield (%)Reference
2-Methoxybenzoic Acidn-BuLiTHF, -78 °C2-n-Butylbenzoic Acid98 researchgate.net
2-Methoxybenzoic Acids-BuLiTHF, -78 °C2-s-Butylbenzoic Acid97 researchgate.net
2-Methoxybenzoic Acidt-BuLiTHF, -78 °C2-t-Butylbenzoic Acid96 researchgate.net
1-(2-Methoxyphenyl)-2-naphthoic acidBBr3 (for demethylation/cyclization)CH2Cl26H-Naphtho[2,1-c]chromen-6-one97 researchgate.net

This interactive table illustrates instances of the methoxy group serving as a leaving group in SNAr-type reactions.

Chemical Reactivity, Mechanistic Pathways, and Transformations

Reactivity of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in 1,3-di-tert-butyl-2-methoxybenzene is profoundly influenced by the electronic nature of the methoxy (B1213986) substituent and the significant steric hindrance imposed by the two tert-butyl groups. The methoxy group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution due to its ability to donate electron density to the ring via resonance. However, the bulky tert-butyl groups at the 1 and 3 positions sterically shield the ortho positions (relative to the methoxy group), which dictates the regioselectivity of many reactions.

In electrophilic aromatic substitution (EAS), the initial step involves the attack of an electrophile on the π-electron system of the aromatic ring to form a sigma complex, or arenium ion. numberanalytics.com The stability of this intermediate determines the reaction's rate and regioselectivity. For this compound, the methoxy group directs incoming electrophiles to the ortho and para positions. The ortho positions (C4 and C6 relative to the methoxy group's attachment at C2) are flanked by large tert-butyl groups. vaia.commasterorganicchemistry.com This creates significant steric hindrance, making the approach of an electrophile to these sites difficult. numberanalytics.comvaia.com

Consequently, electrophilic attack is predominantly directed to the less sterically hindered para position (C5). vaia.com While the methoxy group strongly activates the ring, the steric bulk of the tert-butyl groups is the controlling factor in determining the site of substitution. masterorganicchemistry.comlibretexts.org This effect is common in reactions involving bulky substituents, where even strong electronic directing effects can be overridden by steric demands. vaia.comstackexchange.com For instance, the nitration of tert-butylbenzene (B1681246) yields almost exclusively the para product due to the steric hindrance at the ortho positions. vaia.comstackexchange.com

Table 1: Directing Effects in this compound for Electrophilic Aromatic Substitution
PositionElectronic Effect of Methoxy GroupSteric Effect of Tert-Butyl GroupsPredicted Outcome
C4, C6 (ortho to methoxy)ActivatedHighly HinderedSubstitution is highly disfavored
C5 (para to methoxy)ActivatedLess HinderedMajor site of substitution

Directing C-H activation to a specific site on an unactivated arene is a significant challenge in organic synthesis. For simple arenes like anisole (B1667542), reactions often yield mixtures of isomers. acs.org The unique substitution pattern of this compound provides a test case for modern site-selective functionalization methods.

While electrophilic substitution is directed para, certain catalytic systems can achieve ortho selectivity. One such strategy involves the π-complexation of the anisole ring to a transition metal, such as a chromium tricarbonyl (Cr(CO)₃) fragment. acs.org This complexation enhances the arene's reactivity towards C-H arylation through a proposed concerted metalation-deprotonation (CMD) pathway. acs.org This method has been shown to provide unprecedented ortho-selective arylation for a range of anisole-type compounds under mild conditions. acs.org

For this compound, the application of this methodology would be sterically challenging. The bulky tert-butyl groups at the 1 and 3 positions would likely inhibit both the initial π-complexation with the chromium species and the subsequent approach of the palladium catalyst and coupling partner to the C4 and C6 positions. Therefore, while this method is powerful for less substituted anisoles, its efficacy on this specific, highly hindered substrate would be limited.

Palladium-catalyzed C-H olefination is a powerful tool for forming carbon-carbon bonds. researchgate.net The mechanism often involves the coordination of the palladium catalyst to the arene, followed by a C-H activation step. In the absence of a directing group, the site selectivity of these reactions on electron-rich arenes like anisole can be poor. researchgate.netrsc.org

However, the choice of ligands can influence the regioselectivity. For instance, certain pyridine-based ligands can promote ortho-olefination of phenol (B47542) derivatives. researchgate.net Other systems may favor meta or para functionalization. The C-H activation step is often considered the rate-determining step, and its nature can be described as an electrophilic-type pathway. rsc.org In the case of this compound, the C-H bonds at positions 4, 5, and 6 are potential sites for olefination. Given the steric hindrance around C4 and C6, functionalization would most likely occur at the C5 position, analogous to the selectivity observed in classical electrophilic substitution.

Table 2: Potential C-H Functionalization Sites in this compound
Reaction TypeCatalyst/Reagent ExampleLikely Site of FunctionalizationRationale
Electrophilic Aromatic Substitution (e.g., Nitration)HNO₃/H₂SO₄C5Electronic activation at para position, minimal steric hindrance. vaia.com
Pd-Catalyzed C-H OlefinationPd(OAc)₂, Ligand, OlefinC5Steric hindrance at C4 and C6 makes the C5 C-H bond the most accessible. researchgate.net
Ortho-Arylation via π-ComplexationCr(CO)₃, then Pd-catalystC4, C6 (theoretically)Method directs ortho, but likely fails due to extreme steric hindrance. acs.org

Aromatic ethers can participate in reactions involving radical intermediates, often initiated by a single-electron transfer (SET) process. ohiolink.edu Oxidative coupling reactions of phenol ethers, for instance, are believed to proceed through reactive radical cation intermediates. ohiolink.edu The formation of these radical cations involves the removal of a single electron from the electron-rich aromatic ring.

The stability and subsequent reactivity of the radical cation of this compound would be influenced by its substituents. The electron-donating methoxy group helps to stabilize the positive charge, while the bulky tert-butyl groups provide steric shielding, which might increase the lifetime of the radical species. Reactions of aromatic radical anions and dianions are also well-documented, expanding the scope of possible transformations. acs.org These reactive intermediates can engage in various processes, including dimerization, fragmentation, or reaction with other molecules.

C-H Activation and Site-Selective Functionalization

Transformations Involving the Methoxy Group

Besides reactions on the aromatic ring, the methoxy group itself can undergo chemical transformations. A primary reaction is the cleavage of the aryl-oxygen bond or the methyl-oxygen bond.

A key industrial process involving the methoxy group is hydrodeoxygenation (HDO), which is crucial in the upgrading of biomass-derived compounds. In the HDO of anisole, the methoxy group is removed to produce benzene. mdpi.com Catalytic systems, such as palladium supported on molybdenum carbide (Pd/α-MoC), have shown high activity and selectivity for this transformation. mdpi.com The mechanism involves the dissociation of hydrogen on the palladium sites and the cleavage of the C-O bond on the molybdenum carbide sites. mdpi.com Applying this to this compound would yield 1,3-di-tert-butylbenzene. The steric hindrance from the adjacent tert-butyl groups could influence the rate of this catalytic process by affecting the adsorption of the molecule onto the catalyst surface.

Another common transformation is ether cleavage using strong acids like HBr or Lewis acids such as BBr₃. This reaction converts the methoxy group into a hydroxyl group, yielding the corresponding phenol. The significant steric hindrance around the methoxy group in this compound would likely make this transformation more challenging compared to less hindered anisoles, potentially requiring harsher reaction conditions.

Reactivity Modulated by tert-Butyl Steric Bulk

The two tert-butyl groups ortho and meta to the methoxy group in this compound exert significant steric hindrance, which plays a crucial role in modulating its reactivity.

The presence of bulky alkyl substituents on an aromatic ring can significantly impact the rates (kinetics) and equilibrium positions (thermodynamics) of chemical reactions. numberanalytics.com

Kinetics: Steric hindrance can slow down reaction rates by impeding the approach of a reagent to the reactive site. numberanalytics.comyoutube.com For electrophilic aromatic substitution reactions on this compound, the bulky tert-butyl groups would shield the ortho and para positions relative to the activating methoxy group, making these positions less accessible to electrophiles. numberanalytics.com This steric hindrance can lead to a decrease in the reaction rate compared to less hindered aromatic ethers like anisole. numberanalytics.com For instance, the nitration of 1,3-ditert-butylbenzene is noted to be significantly slower than that of benzene due to steric hindrance. numberanalytics.com

Thermodynamics: Steric strain can also affect the thermodynamic stability of reactants, transition states, and products. The presence of bulky groups can lead to intramolecular steric repulsion, raising the ground state energy of the molecule. mdpi.com In some cases, this can lead to a lower enthalpy of reaction if the steric strain is relieved in the product. mdpi.com For example, in the context of Liquid Organic Hydrogen Carriers (LOHCs), sterically hindered ortho-substituted alkylbenzenes have been found to have significantly lower heats of hydrogenation compared to less crowded aromatic systems. mdpi.com This suggests that the steric strain in the aromatic starting material makes the hydrogenation process thermodynamically more favorable.

Stereoelectronic effects arise from the spatial arrangement of orbitals and can influence molecular geometry, reactivity, and stability. wikipedia.org In ortho-substituted aromatic systems like this compound, the interplay between the steric bulk of the tert-butyl groups and the electronic nature of the methoxy group gives rise to specific stereoelectronic effects.

The methoxy group is an activating, ortho-para directing group in electrophilic aromatic substitution due to its ability to donate a lone pair of electrons to the aromatic ring through resonance. askfilo.com This increases the electron density at the ortho and para positions, making them more nucleophilic. askfilo.com However, in this compound, the ortho position to the methoxy group is occupied by a tert-butyl group, and the other ortho position is sterically shielded by the adjacent tert-butyl group. This steric hindrance can override the electronic activation, directing electrophilic attack to the less hindered para position. stackexchange.com

Furthermore, the bulky tert-butyl groups can influence the conformation of the methoxy group. The preferred orientation of the methyl group of the anisole moiety can be affected by the steric interactions with the adjacent tert-butyl group, which in turn can influence the overlap of the oxygen lone pair orbitals with the aromatic π-system, thereby modulating the electronic effects.

Complexation and Coordination Chemistry

The electron-rich aromatic ring and the oxygen atom of the methoxy group in this compound can potentially act as ligands for metal centers, leading to the formation of organometallic complexes.

The formation of organometallic complexes with aromatic ligands is a well-established area of chemistry. While specific studies on the complexation of this compound were not found in the search results, general principles of arene and ether coordination to metals can be applied.

Aromatic compounds can coordinate to metal centers in a η⁶-fashion, where all six carbon atoms of the aromatic ring are bonded to the metal. The steric bulk of the tert-butyl groups in this compound would likely influence the stability and structure of such complexes. The bulky substituents could favor coordination to less sterically demanding metal fragments or could lead to distorted geometries.

The oxygen atom of the methoxy group can also act as a Lewis basic donor site for coordination to a metal center. This could lead to the formation of chelate complexes where the metal is bound to both the aromatic ring and the oxygen atom.

The characterization of such complexes would typically involve a range of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would show characteristic shifts in the signals of the aromatic and methoxy group protons and carbons upon coordination to a metal.

Infrared (IR) Spectroscopy: Changes in the C-O stretching frequency of the methoxy group would indicate its coordination to a metal.

X-ray Crystallography: This technique would provide definitive structural information, including bond lengths and angles between the ligand and the metal center. researchgate.net

Mass Spectrometry: This would be used to determine the molecular weight of the complex and can provide information about its fragmentation pattern. ijper.org

The synthesis of such complexes would likely involve the reaction of this compound with a suitable metal precursor under appropriate reaction conditions. ijper.orguobaghdad.edu.iq

Role of Related Bulky Aryl Ethers as Ligands in Metal Coordination

Bulky aryl ethers, a class to which this compound belongs, serve as significant ligands in metal coordination chemistry. Ethers, in general, are considered L-type, σ-donor ligands with weak field strength, comparable to water ligands in aquo complexes. wikipedia.org Their utility is often linked to their ability to dissolve in organic solvents, a valuable property for synthesis. wikipedia.org However, due to their steric bulk, forming homoleptic complexes (where all ligands are identical) with ethers is uncommon. wikipedia.org

The steric and electronic properties of bulky aryl ethers play a crucial role in the stability and reactivity of the resulting metal complexes. Aryl ligands are typically strong anionic two-electron donors. bnmu.ac.in Unlike alkyl ligands, they cannot easily undergo β-hydride elimination, which often lends greater stability to metal aryl complexes compared to their metal alkyl counterparts. bnmu.ac.in The aryl ring can engage in both π-donation and π-back-bonding, which can further stabilize the metal complex depending on the electronic requirements of the metal center. bnmu.ac.in

In the context of catalysis, bulky ligands are often key to promoting specific chemical transformations. For instance, electron-rich, bulky phosphine (B1218219) ligands are instrumental in palladium-catalyzed diaryl ether formation, where the ligand's size and basicity are thought to accelerate the reductive elimination of the product from the metal center. acs.org While ethers are generally weak ligands and easily displaceable, their steric hindrance can be leveraged to control coordination geometry and influence the reactivity of the metal center, making bulky aryl ethers like this compound valuable components in the design of organometallic complexes and catalysts. wikipedia.orgacs.org

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Computational Chemistry and Theoretical Investigations

Computational chemistry provides a powerful lens through which to examine the molecular and electronic intricacies of 1,3-Di-tert-butyl-2-methoxybenzene, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and electronic properties. For this compound, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations would likely reveal the steric strain imposed by the adjacent tert-butyl and methoxy (B1213986) groups, leading to distortions from a perfectly planar benzene (B151609) ring. The electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), can also be determined, providing insights into the molecule's reactivity and spectroscopic behavior.

Table 1: Computed Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₂₄OPubChem nih.gov
Molecular Weight220.35 g/mol PubChem nih.gov
XLogP35.2PubChem nih.gov
Covalently-Bonded Unit Count1PubChem nih.gov

Prediction of Spectroscopic Parameters and Conformational Preferences

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra. Theoretical calculations can forecast the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on the calculated electron densities around the nuclei and can be correlated with experimental values to confirm structural assignments.

Furthermore, computational methods are invaluable for exploring the conformational landscape of flexible molecules. In the case of this compound, the rotation of the tert-butyl groups and the methoxy group relative to the benzene ring can be modeled to identify the most stable conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its physical properties and reactivity.

Elucidation of Reaction Mechanisms via Transition State Analysis

Analysis of Local Chemical Reactivity Indices

To quantify the reactivity of different sites within the this compound molecule, local chemical reactivity indices derived from DFT can be calculated. These indices, such as the Fukui functions and local softness, indicate the propensity of each atom in the molecule to either donate or accept electrons. This information is critical for predicting the regioselectivity of chemical reactions. For example, in an electrophilic attack, the positions on the aromatic ring with the highest nucleophilic character, as identified by these indices, would be the most likely to react.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules, providing detailed information about the chemical environment of individual atoms.

Application in Structural Assignment and Purity Assessment

¹H and ¹³C NMR spectroscopy are routinely used to confirm the structural integrity and assess the purity of this compound. The ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons, the methoxy protons, and the protons of the tert-butyl groups. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns would provide information about neighboring protons.

Similarly, the ¹³C NMR spectrum would show distinct peaks for each unique carbon atom in the molecule. The chemical shifts of these peaks are highly sensitive to the local electronic environment, allowing for the unambiguous assignment of each carbon atom in the aromatic ring, the methoxy group, and the tert-butyl groups. The presence of any unexpected signals in either the ¹H or ¹³C NMR spectrum would indicate the presence of impurities. Gas chromatography (GC) is another method that can be used to assess purity, with a reported assay of ≥98.5% for commercially available samples. thermofisher.com

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number1516-95-6Thermo Fisher Scientific thermofisher.com
IUPAC NameThis compoundPubChem nih.gov
AppearanceClear pale yellow liquidThermo Fisher Scientific thermofisher.com
Boiling Point124 °C at 9 mmHgAvantor avantorsciences.com
Refractive Index1.5025-1.5055 @ 20°CThermo Fisher Scientific thermofisher.com
Purity (GC)≥98.5%Thermo Fisher Scientific thermofisher.com

Mechanistic Studies Using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating reaction mechanisms. While specific mechanistic studies involving kinetic isotope effects for this compound are not extensively detailed in the provided search results, the principles of using NMR for such investigations are well-established. For instance, by substituting specific protons with deuterium, one could monitor changes in reaction rates. A significant difference in rate would indicate that the C-H bond is broken in the rate-determining step of the reaction.

Conformational Dynamics and Rotational Barriers by Variable-Temperature NMR

Variable-temperature (VT) NMR spectroscopy is instrumental in studying the dynamic processes of this compound, specifically the rotational barriers of its bulky substituents. sikhcom.netmontana.edu At ambient temperatures, the ¹H NMR spectrum might show sharp, averaged signals for the protons of the tert-butyl and methoxy groups, indicating rapid rotation on the NMR timescale. However, as the temperature is lowered, the rotation of these groups can be slowed.

This slowing of intramolecular rotation can lead to the decoalescence of NMR signals, where a single peak splits into multiple peaks, each representing a distinct conformational state. sikhcom.netmontana.edu For example, the singlet corresponding to the tert-butyl protons could broaden and eventually resolve into separate signals for the methyl groups in different spatial environments. sikhcom.net The temperature at which this coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing quantitative data on the steric hindrance imposed by the substituents. sikhcom.netmontana.edu Similar principles apply to the methoxy group, where restricted rotation can be observed and quantified. Studies on analogous sterically hindered molecules have successfully employed VT-NMR to determine rotational barriers. sikhcom.net

Table 1: Representative Rotational Barriers Determined by VT-NMR for Substituted Benzenes

Compound Rotating Group Barrier (kcal/mol)
tert-butylcyclohexane equatorial tert-butyl 6.3 sikhcom.net
cis-1,2-di-tert-butylcyclohexane tert-butyl 10.1 sikhcom.net

This table provides examples of rotational barriers in related systems to illustrate the data obtained from VT-NMR studies.

X-ray Crystallography for Solid-State Structure Determination

In the solid state, the bulky tert-butyl groups would likely adopt conformations that minimize steric strain, influencing the orientation of the methoxy group. The planarity of the benzene ring might be slightly distorted to accommodate the bulky substituents. The packing of the molecules in the crystal lattice would be governed by weak intermolecular forces, such as van der Waals interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands related to the π-π* transitions of the aromatic ring.

The presence of the methoxy and tert-butyl substituents influences the energy of these transitions. The methoxy group, being an electron-donating group, can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene due to conjugation of the oxygen lone pairs with the aromatic π-system. The bulky tert-butyl groups can have a more subtle effect, potentially causing slight shifts in the absorption bands due to hyperconjugation and steric effects that may alter the planarity of the ring. nih.gov

Table 2: Typical UV-Vis Absorption Maxima for Aromatic Compounds

Compound λmax (nm) Transition
Benzene ~255 π → π*
Anisole (B1667542) (Methoxybenzene) ~269 π → π*

This table provides a general reference for the expected UV-Vis absorption of related aromatic compounds.

Infrared (IR) Spectroscopy in Functional Group Identification and Complex Characterization

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. pressbooks.publibretexts.orgoregonstate.edu The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational modes include:

C-H stretching: Aliphatic C-H stretches from the tert-butyl groups are typically observed in the 2960-2850 cm⁻¹ region. Aromatic C-H stretches appear around 3100-3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations usually produce a series of peaks in the 1600-1450 cm⁻¹ region.

C-O stretching: The C-O stretching vibration of the methoxy group is expected to appear as a strong band in the 1260-1000 cm⁻¹ range. libretexts.org Specifically, for aryl ethers, this is often a prominent feature.

C-H bending: Bending vibrations for the tert-butyl groups and the aromatic ring will be present in the fingerprint region (below 1500 cm⁻¹). oregonstate.edu

When this compound is part of a larger complex, such as a metal complex, IR spectroscopy can be used to characterize the coordination. researchgate.net Changes in the vibrational frequencies of the C-O bond or the aromatic ring can indicate how the molecule is interacting with the metal center.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
tert-Butyl C-H stretch 2960-2850
Aromatic Ring C-H stretch 3100-3000
Aromatic Ring C=C stretch 1600-1450
Methoxy C-O stretch 1260-1000

This table summarizes the key IR absorption bands used for functional group identification.

Applications in Contemporary Organic Synthesis and Catalysis

Role as a Synthetic Intermediate and Building Block

The structural characteristics of 1,3-di-tert-butyl-2-methoxybenzene make it a valuable building block for the construction of larger, more complex molecular architectures. Its utility ranges from the synthesis of conjugated polymers to the formation of intricate organic scaffolds.

Precursor for Oligo(phenylene ethynylene)s (OPEs) and Other Conjugated Systems

This compound is a key starting material in the synthesis of oligo(phenylene ethynylene)s (OPEs). researchgate.net OPEs are a class of rigid, linear π-conjugated systems that have garnered significant interest for their potential applications in molecular electronics, biosensors, and fluorescent imaging due to their unique optical and electrical properties.

The synthesis of these oligomers often employs palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. researchgate.net In a typical synthetic route, this compound can be functionalized, for example, through chlorosulfonation, to introduce reactive handles that allow for its incorporation into the growing OPE chain. A series of di-tert-butyl-substituted phenylene ethynylene oligomers, including dimers, trimers, tetramers, and pentamers, have been successfully synthesized in a stepwise manner. researchgate.net The electronic properties of these resulting conjugated systems have been studied, revealing that their UV absorption and fluorescence emission maxima exhibit a red shift as the length of the conjugated oligomer increases. researchgate.net

Oligomer LengthSynthetic MethodKey Property
DimerStepwise Sonogashira CouplingRed-shifted UV absorption compared to monomer
TrimerStepwise Sonogashira CouplingFurther red-shifted UV absorption and fluorescence
TetramerStepwise Sonogashira CouplingContinued red-shift in electronic spectra
PentamerStepwise Sonogashira CouplingLongest conjugation length with most significant red-shift

Enabling Access to Structurally Complex Organic Scaffolds

The core structure of this compound, specifically its precursor 2,6-di-tert-butylphenol (B90309), is foundational in the synthesis of calixarenes. Calixarenes are macrocyclic compounds formed from the condensation of a phenol (B47542) and an aldehyde. researchgate.netnih.gov These molecules are of great interest in supramolecular chemistry due to their ability to form host-guest complexes with smaller molecules and ions. researchgate.netmdpi.com

The synthesis of calixarenes typically involves a base-catalyzed condensation of a para-substituted phenol, often p-tert-butylphenol, with formaldehyde. nih.govmdpi.com The bulky tert-butyl groups on the phenolic starting material play a crucial role in directing the cyclization to form the desired macrocyclic structure and in defining the shape and size of the resulting cavity. While p-tert-butylphenol is commonly used, the underlying principle of using sterically demanding phenols is key. The 2,6-di-tert-butyl substitution pattern is also utilized in the synthesis of related molecular scaffolds. These scaffolds serve as templates for organizing molecular recognition elements in a convergent manner. nih.gov

The resulting calixarene (B151959) scaffolds can be further modified at the "upper" and "lower" rims to create highly specific receptors for various applications, including ion-sensitive electrodes, optical sensors, and as separation agents. researchgate.netnih.gov

Contributions to Ligand Design in Catalysis

The steric and electronic properties endowed by the this compound moiety have been exploited in the design of advanced ligands for transition metal-catalyzed reactions. These ligands are crucial for controlling the activity and selectivity of the metal center.

Development of Ligands for Transition Metal-Catalyzed Transformations

Derivatives of this compound have been incorporated into the structure of highly effective phosphine (B1218219) ligands for palladium-catalyzed cross-coupling reactions. An example of such a sophisticated ligand is Di-tert-butyl(2′,4′,6′-triisopropyl-3-methoxy-6-methyl-[1,1′-biphenyl]-2-yl)phosphine. This biaryl phosphine ligand is designed for challenging cross-coupling transformations that are essential in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Phosphine ligands play a critical role in stabilizing the transition metal catalyst and in modulating its reactivity. nih.gov The presence of bulky and electron-donating groups on the phosphine ligand, such as the di-tert-butylphosphine (B3029888) group and the substituted biphenyl (B1667301) backbone derived from a this compound-like structure, is known to promote key steps in the catalytic cycle, such as oxidative addition and reductive elimination. This leads to higher catalytic activity, improved selectivity, and a broader substrate scope.

N-heterocyclic carbenes (NHCs) are another important class of ligands in transition metal catalysis. mdpi.comgoogle.comnih.gov While direct derivatives of this compound as NHC ligands are not widely reported, the principle of using bulky substituents to enhance catalytic performance is a cornerstone of NHC design. mdpi.comnih.gov

Modulating Catalytic Activity and Selectivity through Steric Environment

The two tert-butyl groups on the this compound framework create a defined and sterically crowded environment. When this moiety is incorporated into a ligand, this steric bulk is positioned in proximity to the metal center of a catalyst. This steric hindrance is not a passive feature; it actively influences the catalytic process.

The strategic placement of bulky groups on a ligand can control which molecules can approach the metal center and in what orientation, thereby dictating the selectivity of the reaction. For instance, in cross-coupling reactions, bulky phosphine ligands can facilitate the reductive elimination step, which is often the product-forming step of the catalytic cycle. This can lead to higher yields and prevent the formation of unwanted side products.

The interplay of steric and electronic effects is crucial for catalyst performance. The tert-butyl groups provide significant steric bulk, while the methoxy (B1213986) group can fine-tune the electronic properties of the ligand. This ability to modulate the steric and electronic environment of the catalyst is a key principle in modern catalyst design, allowing for the development of highly selective and active catalysts for specific transformations.

Ligand FeatureInfluence on Catalysis
Bulky tert-butyl groupsCreates a sterically hindered environment around the metal center, influencing substrate approach and promoting reductive elimination.
Methoxy groupModulates the electronic properties of the ligand, affecting the electron density at the metal center.
Biaryl phosphine backboneProvides a rigid and tunable scaffold for positioning the phosphine and steric-directing groups.

Applications in Main Group Element Catalysis (e.g., CO2 Hydrosilylation)

The field of main group element catalysis has seen significant advances, with research exploring the use of elements from the s- and p-blocks to catalyze reactions such as the hydrosilylation of carbon dioxide. This reaction is of interest for the utilization of CO2 as a chemical feedstock. Frustrated Lewis pairs (FLPs), which are combinations of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct, have shown particular promise in activating small molecules like H2 and CO2. nih.govrsc.orgrsc.org

While the sterically encumbered nature of this compound and its derivatives would appear to make them suitable components for FLPs or as bulky ligands for main group elements, their specific application in this area, particularly for CO2 hydrosilylation, is not extensively documented in the current scientific literature. The development of catalysts for CO2 reduction is an active area of research, and the exploration of new ligand scaffolds is ongoing.

Potential in Organic Electronic Materials

The unique molecular architecture of this compound, characterized by bulky tert-butyl groups flanking a methoxy group on a benzene (B151609) ring, suggests its potential as a foundational building block or functional component in the development of organic electronic materials. This potential is rooted in the combined steric and electronic properties conferred by its substituents, which are known to influence the performance of materials in devices such as organic light-emitting diodes (OLEDs) and organic solar cells.

The primary roles for such a molecule in organic electronics would likely be as a host material in emissive layers of OLEDs or as a component of hole-transporting materials (HTMs). The bulky tert-butyl groups can provide significant steric hindrance. This is a crucial attribute for preventing intermolecular aggregation (π-π stacking), which can lead to quenching of luminescence and a decrease in device efficiency. By enforcing a greater distance between chromophores, these steric groups can help maintain high solid-state photoluminescence quantum yields. Furthermore, the steric bulk is known to enhance the morphological stability and increase the glass-transition temperature of organic materials, leading to longer device lifetimes.

The methoxy group, being a strong electron-donating substituent, plays a critical role in tuning the electronic properties of the molecule. Its presence raises the highest occupied molecular orbital (HOMO) energy level, which is beneficial for facilitating hole injection from the anode and subsequent transport through the organic layer. This electron-rich nature is a key characteristic of many high-performance hole-transport materials.

While direct research on this compound in organic electronic applications is not extensively documented, the principles underlying its potential can be understood by examining related and more complex molecules that incorporate these structural motifs. For instance, carbazole (B46965) derivatives, which are widely used in organic electronics, are often functionalized with tert-butyl and methoxy groups to fine-tune their properties for use as host materials in OLEDs or as HTMs in perovskite solar cells.

In the context of OLEDs, a host material is required to have a high triplet energy level to effectively confine the excitons on the guest phosphorescent emitter. The substitution pattern of this compound could serve as a core that, when incorporated into larger conjugated systems, helps to maintain a high triplet energy while providing the necessary solubility and morphological stability.

The combination of steric bulk from the tert-butyl groups and the electron-donating nature of the methoxy group makes this and similar hindered anisole (B1667542) derivatives promising candidates for further research and development in the field of organic electronics. Their synthesis and incorporation into more complex molecular structures could lead to novel materials with tailored properties for advanced electronic applications.

Interactive Data Table: Properties of Related Host Materials

The following table presents data on host materials for organic light-emitting diodes that feature methoxy and/or tert-butyl substituents, illustrating the impact of these groups on material properties.

CompoundGlass Transition Temp. (°C)Triplet Energy (eV)Hole Mobility (cm²/V·s)
mCP672.90~1x10⁻⁴
mCP-OMe792.86-
mCP-t-Bu1452.978x10⁻³

Data sourced from studies on meta-bis(N-carbazolyl)phenylene (mCP) and its derivatives.

Future Research Directions and Perspectives

Advanced Mechanistic Investigations of Sterically Challenged Reactions

The substantial steric hindrance imparted by the tert-butyl groups in 1,3-di-tert-butyl-2-methoxybenzene offers a unique model system for dissecting intricate reaction mechanisms. The bulky substituents can decelerate or even block specific reaction pathways, enabling the isolation and study of transient intermediates that are typically too ephemeral to observe. Future mechanistic studies will likely employ a combination of advanced spectroscopic methods, such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, with computational techniques like Density Functional Theory (DFT). This synergistic approach can elucidate transition states and reaction coordinates, providing fundamental insights into how steric repulsion and non-covalent interactions dictate the outcomes of chemical transformations.

Expansion of Catalytic Applications Utilizing this compound as a Ligand or Substrate

The this compound framework, while not a conventional ligand itself, can be chemically modified to create innovative ligands for catalysis. The introduction of coordinating functional groups could lead to catalysts with distinctive steric environments, potentially achieving unprecedented levels of selectivity in reactions like asymmetric hydrogenation and cross-coupling. Moreover, the molecule serves as an excellent benchmark substrate for evaluating the efficacy of new catalytic systems. For example, the development of catalysts that can selectively functionalize the C-H bonds of the aromatic ring or the methyl group of the methoxy (B1213986) moiety in the presence of the bulky tert-butyl groups would signify a major breakthrough in catalytic science.

Exploration of Novel Chemical Transformations Enabled by Bulky Ortho-Substituents

The two large tert-butyl groups positioned ortho to the methoxy group in this compound can be harnessed to steer chemical reactions in new and interesting directions. This steric buttressing can influence the regioselectivity of electrophilic aromatic substitution, potentially favoring substitution at less hindered positions. Additionally, the restricted rotation around the aryl-oxygen bond could be exploited to generate atropisomeric compounds, which have potential applications in asymmetric catalysis and the development of chiral materials. Research into directed ortho-metalation (DoM) of this substrate also holds the promise of unlocking synthetic routes to uniquely substituted aromatic compounds that are otherwise difficult to prepare.

Transformation Type Controlling Factor Potential Outcome
Electrophilic Aromatic SubstitutionSteric hindrance from tert-butyl groups.Novel regioselectivity.
AtropisomerismRestricted bond rotation.Access to new chiral ligands and materials.
Directed Ortho-Metalation (DoM)Proximity of directing group and steric bulk.Synthesis of complex, multi-substituted aromatics.

Integration into Supramolecular Chemistry and Molecular Recognition Studies

The well-defined three-dimensional shape and lipophilic character of this compound make it a compelling building block for the field of supramolecular chemistry. Its bulky tert-butyl groups can act as "steric guardians," preventing efficient packing in the solid state and thereby creating voids. This property could be leveraged in the design of porous materials for applications such as gas storage and separation. In solution, the molecule can engage in host-guest chemistry, with the methoxy group serving as a potential hydrogen bond acceptor. Future research could focus on incorporating this motif into larger macrocyclic or cage-like architectures to create receptors capable of selectively binding guest molecules based on size and shape complementarity.

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1,3-Di-tert-butyl-2-methoxybenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.